molecular formula C14H10Cl2FN3S B6201474 4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride CAS No. 2694744-98-2

4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride

Cat. No. B6201474
CAS RN: 2694744-98-2
M. Wt: 342.2
InChI Key:
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Description

4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride (4-Cl-PFT) is a novel chemical compound that has been studied for its potential applications in a wide range of scientific research fields. It is a small molecule that is composed of a six-membered heterocyclic aromatic ring, a thiazole ring, and an amine group. 4-Cl-PFT has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. Furthermore, its chemical structure is highly versatile and can be modified to generate various derivatives with diverse biological activities. This article will discuss the synthesis method of 4-Cl-PFT, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride has been studied for its potential applications in a wide range of scientific research fields. It has been found to possess anti-tumor, anti-inflammatory, and neuroprotective effects. In particular, it has been used in studies on cancer, cardiovascular diseases, and neurological disorders. Furthermore, it has been used to study the mechanisms of action of various drugs, as well as the biological processes involved in their metabolism and excretion.

Mechanism of Action

The exact mechanism of action of 4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride is not yet fully understood. However, it has been suggested that it may act by modulating the activity of various enzymes and receptors involved in signal transduction pathways. In particular, it has been found to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins. Additionally, it has been suggested that 4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride may also modulate the activity of various other enzymes, including phosphodiesterases and kinases.
Biochemical and Physiological Effects
4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-tumor, anti-inflammatory, and neuroprotective effects. Additionally, it has been found to possess antioxidant, anti-angiogenic, and anti-apoptotic properties. Furthermore, it has been found to modulate the activity of various enzymes and receptors involved in signal transduction pathways, including cyclooxygenase-2 (COX-2) and phosphodiesterases.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride is its versatility, as its chemical structure can be readily modified to generate various derivatives with diverse biological activities. Additionally, it is a relatively inexpensive compound and is readily available. However, one of the main limitations of 4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride is its instability, as it is prone to degradation in the presence of light and heat. Furthermore, it is a relatively new compound and its exact mechanism of action is still not fully understood.

Future Directions

There are a number of potential future directions for the use of 4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride in scientific research. Firstly, further research could be conducted to better understand its mechanism of action. Additionally, further studies could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and neurological disorders. Furthermore, research could be conducted to develop new derivatives of 4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride with improved stability and enhanced biological activities. Finally, research could be conducted to explore the potential of 4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride as a drug delivery vehicle.

Synthesis Methods

4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride can be synthesized through a two-step process. The first step involves the reaction of 6-chloropyridine-3-carboxaldehyde with 4-fluorophenylthiourea in the presence of anhydrous sodium acetate and acetic acid. This reaction results in the formation of 4-(6-chloropyridin-3-yl)-1,3-thiazol-2-amine. The second step involves the hydrolysis of the amine group of the thiazole ring, which is catalyzed by hydrochloric acid. The product of this reaction is 4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride (4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride' involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The synthesis pathway involves the use of various reagents and catalysts to facilitate the reactions and ensure high yields of the desired product.", "Starting Materials": [ "4-chloropyridine", "4-fluoroaniline", "thiourea", "sodium hydroxide", "hydrochloric acid", "acetic anhydride", "phosphorus pentoxide", "dimethylformamide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 4-chloropyridine is reacted with sodium hydroxide and thiourea in water to form 4-(6-chloropyridin-3-yl)-1,3-thiazol-2-amine.", "Step 2: 4-fluoroaniline is reacted with acetic anhydride and phosphorus pentoxide in dimethylformamide to form N-(4-fluorophenyl)acetamide.", "Step 3: 4-(6-chloropyridin-3-yl)-1,3-thiazol-2-amine is reacted with N-(4-fluorophenyl)acetamide in ethyl acetate to form the final product, 4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride." ] }

CAS RN

2694744-98-2

Molecular Formula

C14H10Cl2FN3S

Molecular Weight

342.2

Purity

95

Origin of Product

United States

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